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Abstract

YKL-05-099 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs),
a family of serine/threonine kinases that play crucial roles in various physiological and
pathological processes. This technical guide provides a comprehensive overview of the in vivo
functions of YKL-05-099, with a focus on its preclinical applications in oncology and
immunology. We detail its mechanism of action, summarize key quantitative data from in vivo
studies, outline experimental protocols, and visualize the critical signaling pathways and
experimental workflows. This document is intended to serve as a valuable resource for
researchers and drug development professionals investigating the therapeutic potential of SIK
inhibition.

Introduction

Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-
activated protein kinase (AMPK) family.[1] They are key regulators of signal transduction
pathways that govern gene expression, metabolism, and inflammation. Dysregulation of SIK
activity has been implicated in the pathogenesis of numerous diseases, including cancer,
inflammatory disorders, and metabolic syndromes. YKL-05-099 has emerged as a valuable
chemical probe for studying SIK function in vivo due to its improved pharmacokinetic properties
and selectivity compared to earlier SIK inhibitors.[2][3] This guide delves into the in vivo
activities of YKL-05-099, providing a detailed understanding of its therapeutic potential.
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Mechanism of Action

YKL-05-099 exerts its biological effects primarily through the competitive inhibition of the
kinase activity of SIKs.[4][5] The primary mechanism involves preventing the phosphorylation of
downstream SIK substrates, most notably Class lla histone deacetylases (HDACS), such as
HDAC4 and HDACS5, and CREB-regulated transcriptional coactivators (CRTCs).[6][7]

Under basal conditions, SIKs phosphorylate Class Ila HDACs, leading to their association with
14-3-3 proteins and subsequent sequestration in the cytoplasm.[7] By inhibiting SIKs, YKL-05-
099 prevents this phosphorylation event, allowing Class lla HDACSs to translocate to the
nucleus. In the context of certain cancers, such as acute myeloid leukemia (AML), the nuclear
accumulation of HDACA4 leads to the repression of pro-leukemogenic transcription factors like
Myocyte Enhancer Factor 2C (MEF2C), ultimately suppressing tumor growth.[2][6]

In immune cells, SIK inhibition by YKL-05-099 modulates cytokine responses.[7] It has been
shown to suppress the production of pro-inflammatory cytokines like TNFa, IL-6, and IL-12p40
while enhancing the production of the anti-inflammatory cytokine IL-10.[5][7][8]

In Vitro Activity of YKL-05-099

The following table summarizes the in vitro inhibitory and effective concentrations of YKL-05-
099 against its primary targets and in cellular assays.

Target/Assay IC50/EC50 Cell Line/System Reference
SIK1 ~10 nM In vitro kinase assay [4105119]
SIK2 ~40 nM In vitro kinase assay [4115]181[9]
SIK3 ~30 nM In vitro kinase assay [4115119]

IL-10 Production

460 nM (EC50)

Zymosan A-stimulated
bone marrow-derived
dendritic cells
(BMDCs)

[4105]1(8]

MOLM-13 Cell

Proliferation

0.24 pM (IC50)

Human AML cell line

[8]
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In Vivo Studies and Data

YKL-05-099 has been evaluated in several preclinical in vivo models, demonstrating its
therapeutic potential in AML and inflammatory conditions.

Acute Myeloid Leukemia (AML)

In mouse models of MLL-rearranged AML, YKL-05-099 treatment has been shown to attenuate
disease progression and extend survival at well-tolerated doses.[2][3][6] The anti-leukemic
effects are attributed to the on-target inhibition of SIK3, leading to the suppression of the
MEF2C transcriptional program.[2][6]

. Dosing L
Animal Model Cancer Type . Key Findings Reference
Regimen
Attenuated
] 5-50 mg/kg, disease
MLL-AF9 AML Acute Myeloid ) . )
) intraperitoneal progression, [2]
Mouse Model Leukemia
administration extended animal
survival

Modulation of Inflammatory Responses

YKL-05-099 has been shown to modulate inflammatory cytokine responses in vivo.[7][9] Pre-
treatment with YKL-05-099 in mice prior to lipopolysaccharide (LPS) stimulation resulted in a
dose-dependent decrease in the phosphorylation of the SIK substrate HDAC5 and a
modulation of serum cytokine levels.[7]

Dosing

Animal Model Condition ) Key Findings Reference
Regimen
Reduced
hosphorylation
) 5-50 mg/kg, PROSPHOTY
_ LPS-induced _ . of HDACS,
C57BL/6 Mice ) ) intraperitoneal [7]
inflammation o ) modulated serum
administration
IL-10 and TNFa
levels
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Bone Metabolism

In vivo studies have also suggested a role for SIK inhibition by YKL-05-099 in bone
metabolism.

. . Dosing L
Animal Model Condition . Key Findings Reference
Regimen

Increased

] ] 6, 18 mg/kg/day, trabecular bone
Ovariectomized ] ) ) )
Vi Hypogonadism intraperitoneal mass in the [5]
ice
injection femur and L5

vertebrae

Increased bone
formation rate,
increased
number of

Mice Normal 10 pumol/kg femoral [8]
osteoblasts,
decreased
number of
femoral

osteoclasts

Experimental Protocols
In Vivo AML Mouse Model

e Animal Model: MLL-AF9 transplanted mouse models of AML.[2][6]

o Compound Administration: YKL-05-099 is diluted in a vehicle solution (e.g., 5% N-methyl-2-
pyrrolidinone, 5% Solutol HS15, and 90% normal saline) and administered via intraperitoneal
(IP) injection.[4]

e Dosing: Doses ranging from 5 to 50 mg/kg have been used.[2]
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e Monitoring: Disease progression is monitored by assessing leukemia burden in peripheral
blood, bone marrow, and spleen. Survival is a key endpoint.

e Pharmacodynamic Analysis: To confirm target engagement, tissues such as splenic
leukocytes can be analyzed for the phosphorylation status of SIK substrates like HDAC4/5.

[2][7]

In Vivo Inflammation Model

e Animal Model: Male 8-10 week-old C57BL/6 mice.[4]

e Compound Administration: YKL-05-099 is administered via IP injection 15 minutes prior to
stimulation.[7]

 Inflammatory Stimulus: Lipopolysaccharide (LPS) is administered at a dose of 0.5 mg/kg.[7]

o Sample Collection: Serum and tissue samples (e.g., spleen) are collected after a specified
time (e.g., 1 hour) post-LPS stimulation.[7]

e Analysis: Serum cytokine levels (e.g., IL-10, TNFa) are measured by ELISA.
Phosphorylation of SIK substrates (e.g., p-HDAC5 Ser259) in tissue lysates is analyzed by
immunoblotting.[7]

Signaling Pathways and Experimental Workflows
YKL-05-099 Mechanism of Action in AML
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Caption: Mechanism of YKL-05-099 in AML.

Experimental Workflow for In Vivo Inflammation Study
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Caption: In vivo inflammation study workflow.

Conclusion

YKL-05-099 is a valuable pharmacological tool for the in vivo investigation of SIK function.
Preclinical studies have demonstrated its efficacy in suppressing AML progression and
modulating inflammatory responses. Its well-defined mechanism of action, centered on the
inhibition of the SIK-HDAC-MEF2C signaling axis, provides a strong rationale for its further
development as a therapeutic agent. The data and protocols summarized in this guide offer a
solid foundation for researchers and drug developers to design and execute further preclinical
and translational studies aimed at harnessing the therapeutic potential of SIK inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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